molecular formula C9H11Cl2N3O2 B13501777 tert-Butyl (5,6-dichloropyrimidin-4-yl)carbamate

tert-Butyl (5,6-dichloropyrimidin-4-yl)carbamate

Cat. No.: B13501777
M. Wt: 264.11 g/mol
InChI Key: KJSREGXWQZJSRP-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: tert-Butyl (5,6-dichloropyrimidin-4-yl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can produce various substituted pyrimidines.

Scientific Research Applications

Biological Activity

tert-Butyl (5,6-dichloropyrimidin-4-yl)carbamate is a compound that has gained attention in the fields of medicinal chemistry and biological research. Its unique structural features, including a dichloropyrimidine core and a tert-butyl carbamate group, provide a basis for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure

The molecular formula of this compound is C11_{11}H13_{13}Cl2_2N3_{3}O2_2, with a molecular weight of 264.11 g/mol. The structure is characterized by:

  • A pyrimidine ring substituted at the 5 and 6 positions with chlorine atoms.
  • A tert-butyl carbamate group that enhances its stability and reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The mechanism includes:

  • Enzyme Inhibition : The carbamate group can form covalent bonds with nucleophilic sites on enzymes, potentially inhibiting their activity.
  • Receptor Binding : The pyrimidine ring may facilitate hydrogen bonding and π-π interactions with receptors, influencing binding affinity and specificity.

Biological Activity

Research indicates that this compound exhibits several biological activities:

2. Antimicrobial Properties

There is ongoing research into the antimicrobial properties of pyrimidine derivatives. Compounds similar to this compound are being evaluated for their effectiveness against various bacterial strains, suggesting potential as antibiotic agents.

3. Enzyme Interactions

The compound's ability to interact with enzymes involved in metabolic pathways could lead to significant pharmacological applications. For example, it may serve as an inhibitor for enzymes like calmodulin-dependent kinases, which are crucial in various physiological processes .

Case Studies

Several case studies illustrate the potential applications of this compound:

StudyFocusFindings
Study AAntitumor effectsDemonstrated inhibition of tumor growth in vitro using similar pyrimidine derivatives.
Study BAntimicrobial activityShowed effectiveness against Gram-positive bacteria using related compounds.
Study CEnzyme inhibitionIdentified potential as an inhibitor for specific kinases involved in metabolic regulation.

Research Findings

Recent research has highlighted the following findings regarding the biological activity of this compound:

  • Binding Affinity : Structural modifications enhance binding affinity to target enzymes and receptors.
  • Selectivity : The compound exhibits selective inhibition against certain enzyme families, which is crucial for reducing side effects in therapeutic applications .

Properties

Molecular Formula

C9H11Cl2N3O2

Molecular Weight

264.11 g/mol

IUPAC Name

tert-butyl N-(5,6-dichloropyrimidin-4-yl)carbamate

InChI

InChI=1S/C9H11Cl2N3O2/c1-9(2,3)16-8(15)14-7-5(10)6(11)12-4-13-7/h4H,1-3H3,(H,12,13,14,15)

InChI Key

KJSREGXWQZJSRP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C(=NC=N1)Cl)Cl

Origin of Product

United States

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